N-(1,3-benzothiazol-2-yl)-2-bromoacetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-bromoacetamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazole is a bicyclic compound consisting of a benzene ring fused to a thiazole ring
Mechanism of Action
Target of Action
The primary target of N-(1,3-benzothiazol-2-yl)-2-bromoacetamide is the DprE1 enzyme . This enzyme plays a crucial role in the survival of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
This inhibition disrupts the normal functioning of the bacterium, leading to its eventual death .
Biochemical Pathways
The inhibition of the DprE1 enzyme affects the synthesis of arabinogalactan, a key component of the cell wall of Mycobacterium tuberculosis . This disruption in the cell wall synthesis pathway leads to the bacterium’s inability to maintain its structural integrity, resulting in its death .
Pharmacokinetics
A related compound, n’-(1,3-benzothiazol-2-yl)-arylamides, has been shown to have a favorable pharmacokinetic profile .
Result of Action
The primary result of this compound’s action is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting the synthesis of arabinogalactan, the compound causes the bacterium to lose its structural integrity and die .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-bromoacetamide typically involves the reaction of 2-aminobenzothiazole with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds via nucleophilic substitution, where the amino group of 2-aminobenzothiazole attacks the carbonyl carbon of bromoacetyl bromide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-bromoacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Nucleophilic substitution: The major products are substituted benzothiazole derivatives.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major products are alcohols or amines.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2-bromoacetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential antibacterial, antifungal, and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-acetamide
- N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
- N-(1,3-benzothiazol-2-yl)-2-iodoacetamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-bromoacetamide is unique due to the presence of the bromine atom, which makes it a versatile intermediate for further chemical modifications. The bromine atom can be easily replaced by other functional groups, allowing for the synthesis of a wide range of derivatives with diverse biological and chemical properties.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-bromoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMXLANSMFCUQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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